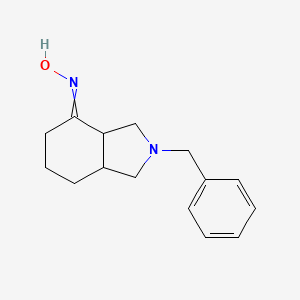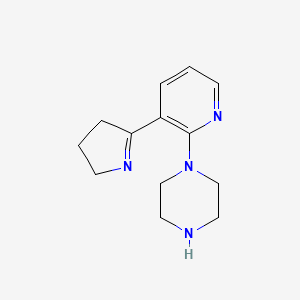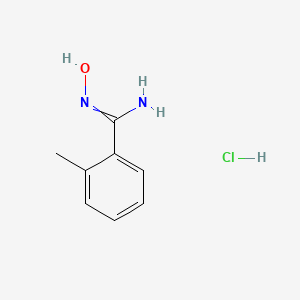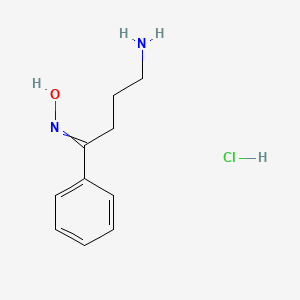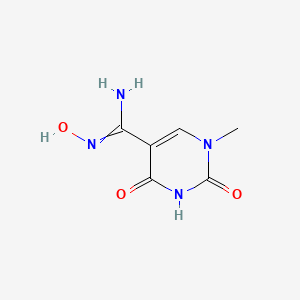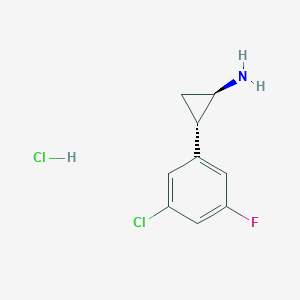
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with a chloro and fluorophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a chloro-fluorophenyl derivative with a cyclopropane precursor under basic conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired enantiomeric purity.
化学反应分析
Types of Reactions
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines or cyclopropyl alcohols.
科学研究应用
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
Difluoromethylated Compounds: These compounds share the fluorine substitution pattern and are used in similar applications.
Uniqueness
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C9H10Cl2FN |
|---|---|
分子量 |
222.08 g/mol |
IUPAC 名称 |
(1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 |
InChI 键 |
HFVRUHLKLCHLQS-OULXEKPRSA-N |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)F.Cl |
规范 SMILES |
C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
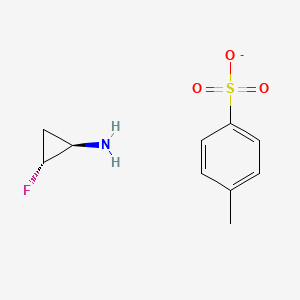
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)
